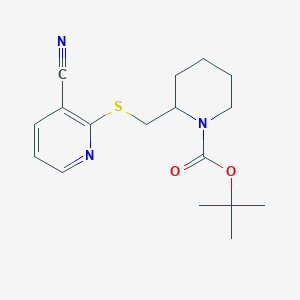![molecular formula C9H5NO2S B13962696 [1,4]Dioxino[2,3-f][1,3]benzothiazole CAS No. 326-25-0](/img/structure/B13962696.png)
[1,4]Dioxino[2,3-f][1,3]benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,4]Dioxino[2,3-f][1,3]benzothiazole is a synthetic heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceutical agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,4]Dioxino[2,3-f][1,3]benzothiazole typically involves the intramolecular cyclization of thioformanilides. One common method uses 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature to achieve high yields . Another approach involves the use of o-iodoanilines or electron-rich aromatic amines with potassium sulfide (K2S) and dimethyl sulfoxide (DMSO) to produce 2-unsubstituted benzothiazoles .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that ensure high purity and yield. These methods typically employ readily available starting materials and optimized reaction conditions to facilitate large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
[1,4]Dioxino[2,3-f][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted benzothiazoles, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
[1,4]Dioxino[2,3-f][1,3]benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in the treatment of various diseases.
Industry: Utilized in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of [1,4]Dioxino[2,3-f][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: A simpler structure without the dioxin ring.
Dioxins: Compounds with similar dioxin rings but different functional groups.
Thiazoles: Compounds with a similar thiazole ring but lacking the dioxin structure.
Uniqueness
[1,4]Dioxino[2,3-f][1,3]benzothiazole is unique due to its combined dioxin and benzothiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing novel therapeutic agents and advanced materials .
Eigenschaften
CAS-Nummer |
326-25-0 |
|---|---|
Molekularformel |
C9H5NO2S |
Molekulargewicht |
191.21 g/mol |
IUPAC-Name |
[1,4]dioxino[2,3-f][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NO2S/c1-2-12-8-4-9-6(10-5-13-9)3-7(8)11-1/h1-5H |
InChI-Schlüssel |
BNAGRKSENNUAOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=C(O1)C=C3C(=C2)SC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13962637.png)




![8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)






